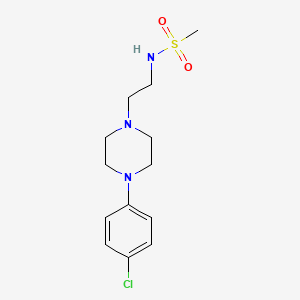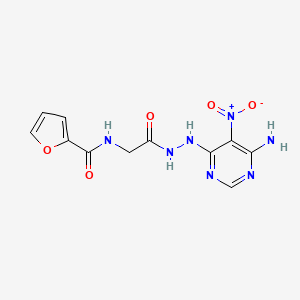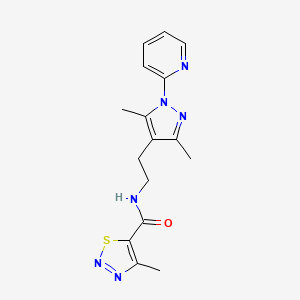![molecular formula C22H18BrN3O3 B3017125 1-(4-bromobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923677-42-3](/img/structure/B3017125.png)
1-(4-bromobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of hetero annulated carbazoles, including pyrido- and pyrimido carbazoles, involves a Claisen-Schmidt condensation followed by condensation cum cycloaddition reactions. Specifically, the compound 2-(3'-bromo-4'-methoxybenzylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is synthesized and then reacted with various organic reactants such as hydroxylamine hydrochloride, malononitrile, and guanidine nitrate to yield novel hetero annulated carbazoles. These reactions are part of a broader study to explore antitumor activity and structure-activity relationships of these compounds .
Molecular Structure Analysis
The molecular structures of the synthesized carbazoles are confirmed using a range of spectroscopic and analytical techniques, including FT-IR, 1H NMR, 13C NMR, X-ray diffraction, and elemental analysis. These methods provide detailed information about the molecular framework and the arrangement of atoms within the compounds, which is crucial for understanding their potential biological activity .
Chemical Reactions Analysis
The pyrimidine derivatives synthesized in the studies undergo various chemical reactions. For instance, α-bromination with N-bromosuccinimide leads to the formation of 2-(1'-bromo-1'-methylethyl)pyrimidines. These bromo derivatives can further react in methanol to yield 1'-methoxy compounds or undergo dehydrobromination to form 2-isopropenylpyrimidines. The reactivity of these compounds is studied through solvolysis in aqueous methanol, and the reaction rates are recorded and discussed .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are explored through experimental and computational methods. Spectral techniques such as 1H, 13C NMR, UV-visible, and FT-IR spectroscopy, along with single-crystal X-ray diffraction analysis, are used to ascertain the chemical structures. Computational methods, including density functional theory (DFT) and time-dependent DFT (TD-DFT), are employed to analyze the electronic structures, vibrational frequencies, and molecular electrostatic potential (MEP) of the compounds. These analyses help in predicting the reactivity of the compounds by identifying nucleophilic and electrophilic sites and provide insights into the charge transfer within the molecules .
Scientific Research Applications
Synthesis and Characterization
Synthesis and Urease Inhibition : This compound and its derivatives have been prepared and characterized. Specifically, they have been explored for their in vitro urease inhibition activity, showing varying degrees of effectiveness (Rauf et al., 2010).
Regioselective Synthesis : Studies have focused on regioselective synthesis methods for pyrido[2,3-d]pyrimidine-2,4-diones. These methods are critical for the development of novel derivatives for various applications (Majumdar et al., 2003).
Microwave-Promoted Synthesis : Advanced techniques like microwave irradiation have been used to improve the synthesis process of these compounds, enhancing efficiency and yield (Basu & Ghosh, 2013).
Novel Synthesis Methods : Innovative synthesis pathways have been developed for various derivatives, demonstrating the chemical versatility and potential of pyrido[3,2-d]pyrimidine-2,4-diones (El Bouakher et al., 2013).
Biological and Chemical Properties
Structural and Spectral Analysis : Research has been conducted on the structural, spectral, and computational exploration of pyrido[2,3-d]pyrimidine derivatives, contributing to a deeper understanding of their chemical properties (Ashraf et al., 2019).
Herbicidal Activities : Some derivatives have shown promising herbicidal activities, expanding the potential applications of these compounds in agricultural sciences (Yang Huazheng, 2013).
Crystal Structures : The study of crystal structures of similar pyrido[2,3-d]pyrimidine-2,4-diones has been conducted, providing insights into their molecular arrangement and potential applications in material science (Trilleras et al., 2009).
ADME Properties : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of pyrido[2,3-d]pyrimidine-2,4-diones have been carried out, which is crucial for their potential pharmacological applications (Jatczak et al., 2014).
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3/c1-29-18-10-6-16(7-11-18)14-26-21(27)20-19(3-2-12-24-20)25(22(26)28)13-15-4-8-17(23)9-5-15/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZFVWSLAWWVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017049.png)
![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)
![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)
![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3017056.png)



![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone](/img/structure/B3017060.png)
![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3017061.png)
